1-Bromo-8-nitronaphthalene
Overview
Description
1-Bromo-8-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆BrNO₂. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the eighth position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-nitronaphthalene can be synthesized through a multi-step process involving the bromination and nitration of naphthalene. The bromination of naphthalene typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 1-bromonaphthalene. The subsequent nitration of 1-bromonaphthalene is carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group at the eighth position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-nitronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin (Sn) and hydrochloric acid (HCl).
Oxidation: Although less common, the aromatic ring can undergo oxidation under strong oxidative conditions to form quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin (Sn) with hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products:
Nucleophilic Substitution: Corresponding substituted naphthalenes.
Reduction: 1-Bromo-8-aminonaphthalene.
Oxidation: Naphthoquinones.
Scientific Research Applications
1-Bromo-8-nitronaphthalene is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-8-nitronaphthalene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack, while the bromine atom can participate in nucleophilic substitution reactions. These interactions are crucial in determining the compound’s reactivity and its role in synthetic pathways .
Comparison with Similar Compounds
- 1-Bromo-5-nitronaphthalene
- 1-Bromo-2-nitronaphthalene
- 1-Bromo-4-nitronaphthalene
Comparison: 1-Bromo-8-nitronaphthalene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it undergoes. Compared to other isomers like 1-Bromo-5-nitronaphthalene, the position of the nitro group in this compound results in different electronic effects and steric hindrance, leading to distinct chemical behavior and applications .
Properties
IUPAC Name |
1-bromo-8-nitronaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFDMDPWMTVNKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399908 | |
Record name | Naphthalene, 1-bromo-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13658-56-5 | |
Record name | Naphthalene, 1-bromo-8-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.